4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a 3-methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group is reacted with 3-methoxybenzenesulfonyl chloride to form the sulfonamide.
Amidation: Finally, the sulfonamide is coupled with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-{[(3-Hydroxyphenyl)sulfonyl]amino}benzamide.
Reduction: Formation of 4-{[(3-Methoxyphenyl)sulfanyl]amino}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide
- 4-{[(3-Methoxyphenyl)sulfonyl]amino}methylbenzamide
- 4-{[(3-Methoxyphenyl)sulfonyl]amino}-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Uniqueness
4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-3-2-4-13(9-12)21(18,19)16-11-7-5-10(6-8-11)14(15)17/h2-9,16H,1H3,(H2,15,17) |
InChI Key |
QQONOIRIFQGCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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